This compound can be sourced from chemical suppliers and databases such as PubChem, BenchChem, and ChemicalBook, where it is listed under various identifiers including its CAS number, which is 897566-11-9. It is classified as a carboxylic acid derivative of quinoline, distinguished by the presence of an ethoxy group at the 2-position and a methyl group at the 8-position of the quinoline ring structure .
The synthesis of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves several key steps:
These synthetic routes can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Industrial applications may utilize continuous flow reactors to enhance production efficiency .
The chemical reactions involving 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid primarily include:
These reactions are essential for modifying the compound's properties and enhancing its biological activities .
The mechanism of action for 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid has been explored in various studies focusing on its potential therapeutic effects:
The physical and chemical properties of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid include:
These properties are crucial for determining its applicability in various formulations and industrial processes .
The applications of 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid are diverse:
The Pfitzinger reaction serves as the cornerstone for synthesizing the quinoline-4-carboxylic acid scaffold, including 2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid. This method involves the condensation of isatin derivatives with α-methylene carbonyl compounds under basic conditions. Key advancements have optimized this reaction for improved efficiency and broader substrate tolerance. Traditional approaches suffered from low yields due to by-product formation, particularly when using simple 1,3-dicarbonyls [1] [8]. Modern adaptations employ a one-pot protocol in aqueous alkaline media (KOH/NaOH), reacting isatin with enaminones to directly afford quinoline-4-carboxylic acids in high yields (typically >70%) [1] [8]. Acidic variations using catalysts like BF₃·THF in acetonitrile at 65°C further expand substrate scope, enabling electron-deficient precursors that are unstable under basic conditions [5] [8]. Critical parameters include:
Table 1: Pfitzinger Reaction Optimization Parameters
Condition | Base/Acid | Solvent | Temperature | Yield Range | Key Advancement |
---|---|---|---|---|---|
Traditional Alkaline | KOH (2 equiv) | Ethanol | Reflux | 30-45% | Low yield due to by-products |
Improved One-Pot | KOH (1.5 equiv) | Water | 85°C | 75-92% | Enaminone use, reduced steps |
Acid-Catalyzed | BF₃·THF (0.5 equiv) | Acetonitrile | 65°C | 70-86% | Tolerates electron-deficient isatins |
The 8-methyl substituent is introduced by selecting 5-methylisatin as the starting material, which undergoes regioselective condensation with 2-ethoxy-substituted enaminones or acetophenones. This method ensures precise positioning of the methyl group at C8, a feature critical for biological activity modulation [1] [7] [8].
The 2-phenyl substituent, particularly the 2-ethoxyphenyl group, is incorporated through strategic selection of ketone precursors in the Pfitzinger reaction. Two modular strategies enable diversification:
Table 2: Impact of 2-Phenyl Substituents on Target Properties
R Group (Position) | HDAC IC₅₀ (μM) | SIRT3 Inhibition (%) | LipE Value | Key Biological Effect |
---|---|---|---|---|
-H (Reference) | >2.0 | <20% | 3.2 | Baseline activity |
3,5-2F | 0.15 | 75% | 4.8 | Enhanced HDAC3 selectivity |
4-OCH₃ | 0.52 | 52% | 2.9 | Reduced cellular potency |
2-OCH₃ (Ethoxy proxy) | 0.54 | 65% | 4.1 | Improved SIRT3 binding, solubility |
Structure-activity relationship (SAR) studies reveal that ortho-substitutions (e.g., 2-ethoxy) enhance target binding through conformational restriction of the phenyl ring, promoting optimal hydrophobic interactions in enzyme active sites. Electron-donating groups like ethoxy improve solubility compared to halogens, balancing potency and drug-likeness [3] [6].
The C4-carboxylic acid of the quinoline core serves as an anchor for attaching zinc-binding groups (ZBGs) critical for enzyme inhibition. Two principal strategies are employed:
Table 3: Zinc-Binding Group Impact on Enzyme Inhibition
ZBG Type | Representative Compound | HDAC3 IC₅₀ (μM) | Selectivity vs HDAC1/2 | Cellular Potency (K562 IC₅₀, μM) |
---|---|---|---|---|
Hydroxamic Acid | D28 | 0.15 | 4-5 fold | 0.87 |
Hydrazide | D29 | 0.12 | >10 fold | >5.0 |
Carboxylic Acid | (Unmodified) | >2.0 | None | >50 |
Notably, hydrazide-functionalized compounds (e.g., D29) show superior enzyme affinity but reduced cellular permeability due to higher polarity, explaining their attenuated antiproliferative effects compared to hydroxamic acids [3] [6].
Linkers connecting the quinoline core to ZBGs significantly influence target engagement and physicochemical properties. Two predominant linker architectures are explored:
Critical Trade-offs:
"Rigid phenylpiperazine linkers optimize enzyme affinity through π-stacking and hydrophobic interactions but carry a solubility penalty (log P increase ≥2). Flexible aliphatic spacers improve drug-likeness and in vivo performance but require precise length optimization to avoid entropy-driven binding loss." [3] [7]
For 2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid derivatives targeting cytosolic/mitochondrial enzymes (e.g., DHODH, SIRT3), shorter aliphatic linkers (C2-C4) coupled with hydroxamic acid ZBGs represent an optimal balance, achieving sub-micromolar cellular potency and >50% oral bioavailability in preclinical models [6] [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8